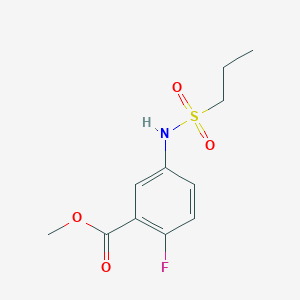![molecular formula C12H22O2Si B8470000 4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal](/img/structure/B8470000.png)
4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal
概要
説明
4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal is an organic compound with the molecular formula C10H20OSi. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a hydroxyl group, which is further connected to a pentynal structure. This compound is often used in organic synthesis due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The resulting TBDMS-protected alcohol is then subjected to further reactions to introduce the pentynal moiety.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation also enhances the scalability of the process.
化学反応の分析
Types of Reactions
4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The TBDMS group can be removed under acidic conditions or using fluoride ions, such as tetrabutylammonium fluoride (TBAF), to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Tetrabutylammonium fluoride (TBAF), hydrochloric acid (HCl)
Major Products Formed
Oxidation: 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methyl-2-pentynoic acid
Reduction: 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methyl-2-pentynol
Substitution: 4-methyl-2-pentynal
科学的研究の応用
4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the field of natural product synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of drug candidates with specific functional groups.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal involves its reactivity towards various chemical reagents. The TBDMS group provides stability to the molecule, allowing selective reactions at other functional groups. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, making it a valuable intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
- 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-butanamine
- 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-buten-1-yl]benzene
- Methyl trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cyclohexanecarboxylate
Uniqueness
4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal is unique due to the presence of both the TBDMS protecting group and the pentynal moiety. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. The compound’s ability to undergo a variety of chemical reactions while maintaining stability under different conditions sets it apart from other similar compounds.
特性
分子式 |
C12H22O2Si |
|---|---|
分子量 |
226.39 g/mol |
IUPAC名 |
4-[tert-butyl(dimethyl)silyl]oxy-4-methylpent-2-ynal |
InChI |
InChI=1S/C12H22O2Si/c1-11(2,3)15(6,7)14-12(4,5)9-8-10-13/h10H,1-7H3 |
InChIキー |
UBEKVUVZTLOFFJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC(C)(C)C#CC=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
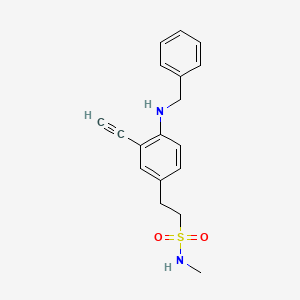
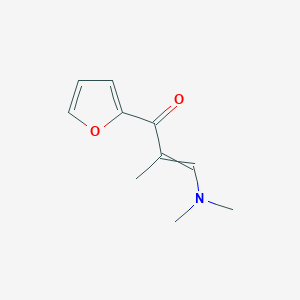
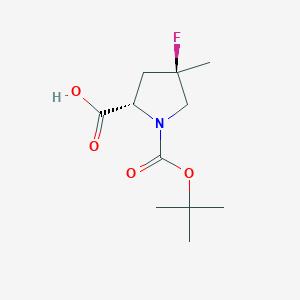
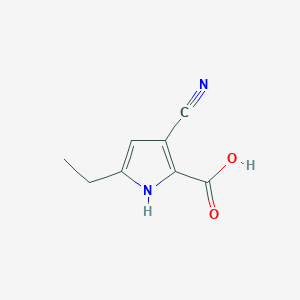
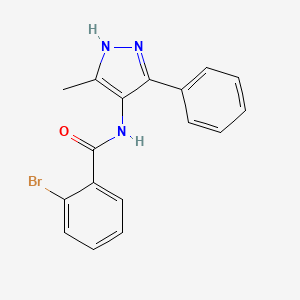
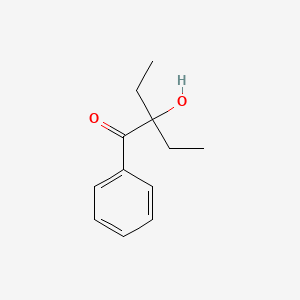
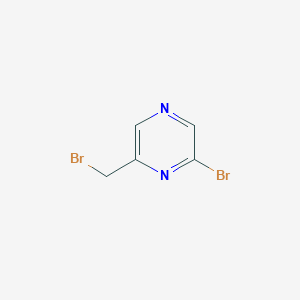
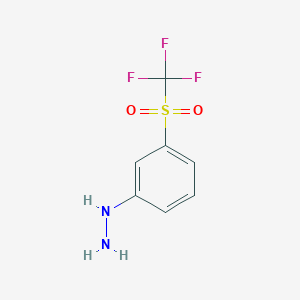

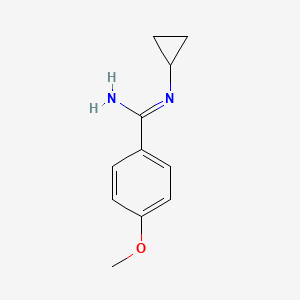

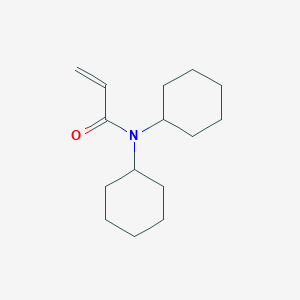
![4-[(1,2-Dimethyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B8470042.png)
